Trilostane is a synthetic, hormonally inactive steroid analog that functions as a highly specific, reversible competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) enzyme system. By blocking the conversion of pregnenolone to progesterone, it effectively halts the downstream synthesis of cortisol, aldosterone, and adrenal androgens [1]. Commercially and scientifically, Trilostane is primarily procured as an active pharmaceutical ingredient (API) for the management of pituitary- and adrenal-dependent hyperadrenocorticism, particularly in veterinary medicine. Unlike older adrenolytic agents, Trilostane provides dose-dependent, reversible suppression of steroidogenesis, making it a critical baseline material for both therapeutic compounding and advanced endocrine research models [2].
Substituting Trilostane with alternative steroidogenesis inhibitors or adrenolytic agents fundamentally alters the biological mechanism and safety profile of the target application. Mitotane (o,p'-DDD), a common historical comparator, acts as a cytotoxic agent that induces irreversible adrenocortical necrosis, whereas Trilostane offers reversible enzyme inhibition without destroying adrenal tissue [1]. Furthermore, attempting to substitute Trilostane with ketoconazole introduces broad-spectrum cytochrome P450 interference; ketoconazole inhibits multiple enzymes (such as 17,20-desmolase and 11β-hydroxylase) and carries significant hepatotoxicity risks[2]. Finally, from a procurement and formulation standpoint, raw Trilostane cannot be generically substituted for micronized Trilostane; the compound is practically insoluble in water, and its in vivo bioavailability is strictly dependent on achieving a mean particle size of less than 12 µm [3].
Trilostane demonstrates sub-micromolar affinity for 3β-hydroxysteroid dehydrogenase, competitively inhibiting human 3β-HSD1 with a Ki of 0.10 µM and non-competitively inhibiting 3β-HSD2 with a Ki of 1.60 µM[1]. In contrast, alternative steroidogenesis inhibitors like ketoconazole act via broad-spectrum CYP450 blockade, targeting 17,20-desmolase at ~1 µM and 11β-hydroxylase at much weaker affinities (15-40 µM) [2]. This makes Trilostane a vastly superior probe for specifically isolating 3β-HSD pathways without confounding off-target metabolic interference.
| Evidence Dimension | Enzyme Inhibition Affinity (Ki / IC50) |
| Target Compound Data | Trilostane: Ki = 0.10 µM (3β-HSD1) and 1.60 µM (3β-HSD2) |
| Comparator Or Baseline | Ketoconazole: IC50 = 15-40 µM for 11β-hydroxylase and ~1 µM for 17,20-desmolase |
| Quantified Difference | Trilostane provides highly specific, sub-micromolar inhibition of 3β-HSD, whereas ketoconazole requires higher concentrations and hits multiple off-target CYP enzymes. |
| Conditions | In vitro enzyme inhibition kinetics assays |
For researchers modeling steroidogenesis or buyers formulating targeted endocrine therapeutics, Trilostane provides precise 3β-HSD blockade without the broad CYP450 interference and hepatotoxicity seen with ketoconazole.
In comparative in vivo models of hyperadrenocorticism, Trilostane provides equivalent long-term survival efficacy to the cytotoxic agent mitotane (median survival of 662 days for Trilostane vs. 708 days for mitotane, p > 0.05)[1]. However, the mechanism of action is fundamentally different: mitotane achieves control through irreversible adrenocortical necrosis, while Trilostane achieves control via reversible 3β-HSD inhibition [2]. This allows for dynamic dose titration and prevents permanent adrenal destruction.
| Evidence Dimension | Tissue Viability and Survival Efficacy |
| Target Compound Data | Trilostane: Reversible enzyme inhibition; ~662 days median survival |
| Comparator Or Baseline | Mitotane: Irreversible adrenal necrosis; ~708 days median survival |
| Quantified Difference | Statistically equivalent survival outcomes, but Trilostane eliminates the irreversible cytotoxic tissue destruction inherent to mitotane. |
| Conditions | In vivo canine pituitary-dependent hyperadrenocorticism models |
Procurement for veterinary compounding or endocrine research strongly prefers Trilostane when reversible dose-titration is required and irreversible tissue destruction must be avoided.
Trilostane is practically insoluble in aqueous environments, making its pharmacokinetic profile highly sensitive to raw material processing. Studies demonstrate that achieving reliable in vivo absorption requires micronized Trilostane with a mean equivalent sphere volume diameter of less than 12 µm, and ideally < 5 µm [1]. Formulations using raw, un-micronized Trilostane (> 50 µm) exhibit poor dissolution, lower Area Under the Curve (AUC) values, and highly variable therapeutic responses [1].
| Evidence Dimension | Particle Size and Absorption (AUC) |
| Target Compound Data | Micronized Trilostane (< 12 µm): High, reliable oral bioavailability and AUC |
| Comparator Or Baseline | Raw/Un-micronized Trilostane (> 50 µm): Poor dissolution and significantly lower AUC |
| Quantified Difference | Sub-12 µm particle size is strictly required to rescue the compound from formulation failure and ensure consistent systemic exposure. |
| Conditions | Pharmaceutical formulation and pharmacokinetic profiling |
API buyers must source strictly micronized Trilostane to ensure formulation efficacy, as generic substitution with un-micronized raw material will fail in vivo.
Trilostane is the gold-standard API for compounding treatments for canine hyperadrenocorticism. Because it offers reversible 3β-HSD inhibition rather than the irreversible adrenal necrosis caused by mitotane, it allows veterinarians to safely titrate doses. Procurement teams must ensure they source micronized Trilostane (< 12 µm) to guarantee the necessary oral bioavailability in suspension or capsule formulations[1].
In in vitro and in vivo models of steroid biosynthesis, Trilostane is utilized as a highly specific chemical probe. Its sub-micromolar affinity for 3β-HSD allows researchers to precisely block the conversion of pregnenolone to progesterone without triggering the broad-spectrum CYP450 inhibition and cellular toxicity associated with ketoconazole [2].
Human 3β-HSD1 is a critical enzyme in the local conversion of dehydroepiandrosterone (DHEA) to estradiol in certain breast cancer models, and to active androgens in prostate cancer. Trilostane's high-affinity competitive inhibition of 3β-HSD1 makes it an essential baseline compound for evaluating novel targeted therapies aimed at blocking intracrine hormone production in tumor microenvironments [3].
Irritant;Health Hazard